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molecular formula C11H12BrNO B8611502 3-(4-bromobutoxy)Benzonitrile

3-(4-bromobutoxy)Benzonitrile

Cat. No. B8611502
M. Wt: 254.12 g/mol
InChI Key: XFGBVNOEFPRZKU-UHFFFAOYSA-N
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Patent
US06992085B2

Procedure details

The procedure is as for Example 53, Step A, using as substrate 3-hydroxybenzonitrile and 1,4-dibromobutane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[Br:10][CH2:11][CH2:12][CH2:13][CH2:14]Br>>[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C#N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrCCCCOC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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